molecular formula C5H7NO2S B2928269 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one CAS No. 116146-20-4

5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one

Cat. No.: B2928269
CAS No.: 116146-20-4
M. Wt: 145.18
InChI Key: BAPYTKHEAGEYKI-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one is a heterocyclic compound that contains an oxathiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with carbon disulfide to form an intermediate, which is then treated with chloroformate to yield the desired oxathiazole compound. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxathiazole ring.

Scientific Research Applications

5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3,4-Oxadiazole: Another heterocyclic compound with similar structural features but different chemical properties.

    1,3,4-Thiadiazole: Shares the sulfur and nitrogen atoms in the ring but has different reactivity and applications.

    2H-1,3,4-Thiadiazine: Contains a similar ring structure but with additional nitrogen atoms.

Uniqueness

5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-propan-2-yl-1,3,4-oxathiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-3(2)4-6-9-5(7)8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYTKHEAGEYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorocarbonyl sulphenyl chloride (41.9 g, 0.32 mol) is added dropwise to a stirred solution of isobutyramide (25.2 g, 0.29 mol) under dry nitrogen at room temperature. When the addition is complete, the mixture is refluxed for 8 hours, during which time hydrogen chloride gas is evolved. The solvent is removed in vacuo and the residue is distilled to give 5-isopropyl-[1,3,4]oxathiazolin-2-one (37 g, 88%) as a yellow oil, b.p. 58°-59° C./8 mmHg.
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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